Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate
Description
Overview of Benzoate (B1203000) Ester Chemistry in Advanced Organic Synthesis
Benzoate esters are a well-established class of compounds characterized by the ester linkage between a benzoic acid core and an alcohol. In organic synthesis, they are not only common targets but also versatile intermediates. The synthesis of benzoate esters is typically achieved through methods like Fischer esterification, which involves the acid-catalyzed reaction of benzoic acid with an alcohol, or by reacting a benzoyl chloride with an alcohol. quora.comwikipedia.org Another important method is transesterification, where one ester is converted into another by reaction with an alcohol in the presence of a catalyst. acs.org
The reactivity of the benzoate ester is dominated by the electrophilic nature of the carbonyl carbon. This allows for nucleophilic acyl substitution reactions, such as hydrolysis back to benzoic acid and an alcohol, which can be promoted by either acid or base. libretexts.org They can also undergo aminolysis to form benzamides or be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield primary alcohols. libretexts.org This diverse reactivity makes benzoate esters fundamental components in the construction of complex molecules.
Significance of Sulfonamide Derivatives in Contemporary Chemical Research
The sulfonamide functional group (-SO₂NR₂) is a cornerstone in medicinal chemistry and materials science. Sulfonamides are a critical class of compounds exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties. frontiersrj.comfrontiersrj.comresearchgate.netnih.gov The discovery of sulfa drugs revolutionized medicine as the first effective chemotherapeutic agents for preventing and curing bacterial infections in humans. nih.gov
The synthesis of sulfonamides most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.comresearchgate.net The continued interest in sulfonamide derivatives stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), inhibiting essential metabolic pathways in bacteria. frontiersrj.com In contemporary research, novel sulfonamide derivatives are continuously being designed and synthesized to explore new therapeutic applications, such as VEGFR-2 inhibitors for cancer treatment. acs.org
Role and Reactivity of Chloromethyl Functionalities in Synthetic Methodologies
The chloromethyl group (-CH₂Cl) is a highly reactive functional group used as a versatile building block in organic synthesis. chempanda.comwikipedia.org It is a key component in chloromethylation reactions, such as the Blanc reaction, which introduces the -CH₂Cl group onto aromatic rings. wikipedia.org Compounds containing this group are effective alkylating agents due to the carbon-chlorine bond, which is susceptible to nucleophilic attack.
This reactivity makes the chloromethyl group valuable for introducing a methylene (B1212753) bridge, which can link different molecular fragments. For instance, chloromethyl methyl ether (MOM-Cl) is widely used to introduce the methoxymethyl (MOM) protecting group for alcohols. wikipedia.org The ease of substitution of the chlorine atom by various nucleophiles allows for the construction of diverse molecular structures and the functionalization of materials. nbinno.com
Rationale for Investigating Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate within Academic Disciplines
The investigation of this compound is driven by its potential as a versatile synthetic intermediate. The molecule's distinct functional groups suggest several avenues for chemical modification.
The Chloromethyl Group as a Reactive Handle: This group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the entire molecule to various substrates, including polymers, surfaces, or other organic molecules containing nucleophilic functional groups (e.g., amines, thiols, alcohols).
The Sulfonamide Moiety as a Bioactive Core: The presence of the N,N-dipropylsulfamoyl group is significant. Sulfonamides are a well-known pharmacophore, and this particular substitution pattern could be explored for the development of new therapeutic agents. researchgate.netacs.org
The Benzoate Ester as a Modifiable Linker: The ester group can be hydrolyzed under basic or acidic conditions to reveal a carboxylic acid. libretexts.org This transformation alters the molecule's solubility and provides a new reactive site for further functionalization, such as amide bond formation.
The combination of a reactive alkylating agent (the chloromethyl group) with a biologically relevant scaffold (the sulfonamide-benzoate core) makes this compound a prime candidate for the synthesis of targeted prodrugs, functionalized materials, and novel chemical probes for biological systems.
Scope and Objectives of Proposed Academic Research Avenues
Academic research focused on this compound would likely pursue several key objectives aimed at exploring its synthetic utility and potential applications.
Research Objectives:
Exploration of Synthetic Transformations: A primary goal would be to systematically study the reactivity of the chloromethyl group with a diverse library of nucleophiles. This would establish the compound's utility as a versatile alkylating agent and lead to the creation of a novel library of derivatives.
Development of Bioactive Compounds: A second objective involves leveraging the sulfonamide core. The synthesized derivatives could be screened for various biological activities, such as anticancer or antimicrobial properties, to identify potential new drug leads. researchgate.netnih.gov
Synthesis of Functional Polymers and Materials: The compound could be used as a monomer or a functionalizing agent for polymers. The objective would be to graft the molecule onto polymer backbones to impart specific properties, such as altered solubility, thermal stability, or biological compatibility.
Prodrug Design and Synthesis: The ester linkage could be exploited for prodrug design. Research could focus on synthesizing derivatives where the chloromethyl group has been replaced by a therapeutic agent. The ester would be designed to be cleaved by endogenous enzymes, releasing the active drug at a specific site.
These research avenues highlight the compound's potential as a valuable tool in medicinal chemistry, materials science, and synthetic organic chemistry.
Interactive Data Tables
Table 1: Key Functional Groups and Their Synthetic Roles
| Functional Group | General Structure | Primary Role in Synthesis | Common Reactions |
| Benzoate Ester | R-COO-Ar | Carboxylic acid protection, Intermediate | Hydrolysis, Transesterification, Reduction, Aminolysis libretexts.org |
| Sulfonamide | R-SO₂-NR'R'' | Pharmacophore, Directing group | N-Alkylation, Hydrolysis (harsh conditions) |
| Chloromethyl | R-CH₂-Cl | Alkylating agent, Linker | Nucleophilic Substitution (SN2) nbinno.com |
Table 2: Properties of Related Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
| Methyl 4-(chloromethyl)benzoate | 34040-64-7 | C₉H₉ClO₂ | Contains a methyl ester and a chloromethyl group. ncats.io |
| Chloromethyl benzoate | 5335-05-7 | C₈H₇ClO₂ | A simpler analog lacking the sulfonamide group. prepchem.com |
| Propyl benzoate | 2315-68-6 | C₁₀H₁₂O₂ | A benzoate ester used as a flavoring agent. wikipedia.org |
| 4-(Chloromethyl)benzoyl chloride | 876-08-4 | C₈H₆Cl₂O | A potential precursor for synthesis. google.com |
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl 4-(dipropylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-3-9-16(10-4-2)21(18,19)13-7-5-12(6-8-13)14(17)20-11-15/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNAMDCYQJUIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Chloromethyl 4 N,n Dipropylsulfamoyl Benzoate
Retrosynthetic Analysis for Precursor Identification and Availability
A retrosynthetic analysis of Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate logically disconnects the molecule at the ester linkage. This primary disconnection reveals the immediate precursors: 4-(N,N-dipropylsulfamoyl)benzoic acid and a source for the chloromethyl group. The carboxylic acid precursor is a well-established compound, Probenecid (B1678239). chemshuttle.commatrix-fine-chemicals.com The chloromethylating agent can be introduced through various reagents, such as chloromethyl methyl ether or via a two-step process involving conversion of the carboxylic acid to an activated derivative followed by reaction with a chloromethyl source.
Further retrosynthetic disconnection of 4-(N,N-dipropylsulfamoyl)benzoic acid points towards simpler, commercially available starting materials. The sulfonamide bond can be disconnected to yield 4-carboxybenzenesulfonyl chloride and di-n-propylamine. The 4-carboxybenzenesulfonyl chloride can, in turn, be derived from p-toluenesulfonyl chloride through oxidation or from p-aminobenzoic acid via a diazotization and sulfonyl chlorination sequence. google.com
Synthesis of 4-(N,N-dipropylsulfamoyl)benzoic Acid: Optimized Routes and Scale-up Considerations
The synthesis of 4-(N,N-dipropylsulfamoyl)benzoic acid (Probenecid) is a critical step. An optimized and scalable route involves a multi-step sequence starting from readily available precursors.
One common industrial method involves the oxidation of p-toluenesulfonamide (B41071) to p-carboxybenzenesulfonamide, followed by N-alkylation with propyl bromide. However, this route can suffer from low yields and the formation of byproducts. guidechem.com
A more efficient and widely adopted method starts with p-aminobenzoic acid. google.com This process involves the following key transformations:
Diazotization: p-Aminobenzoic acid is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.
Sulfonyl Chlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield p-carboxybenzenesulfonyl chloride.
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with di-n-propylamine to form 4-(N,N-dipropylsulfamoyl)benzoic acid. google.com
For large-scale production, careful control of reaction conditions is crucial. The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent sulfonyl chlorination and amination steps are often performed in a biphasic system or with appropriate solvents to facilitate product isolation and purification. The use of aqueous conditions for the synthesis has been explored to improve the environmental footprint of the process. google.com
Table 1: Comparison of Synthetic Routes to 4-(N,N-dipropylsulfamoyl)benzoic Acid
| Starting Material | Key Intermediates | Advantages | Disadvantages |
| p-Toluenesulfonamide | p-Carboxybenzenesulfonamide | Fewer steps | Lower yields, harsh oxidizing conditions |
| p-Aminobenzoic Acid | p-Carboxybenzenesulfonyl chloride | Higher yields, milder conditions | Multi-step process, handling of diazonium salts |
Strategies for Introducing the Chloromethyl Ester Moiety
The introduction of the chloromethyl ester functionality onto 4-(N,N-dipropylsulfamoyl)benzoic acid can be achieved through several synthetic strategies. The choice of method often depends on the desired scale, reagent availability, and tolerance of the substrate to different reaction conditions.
A primary approach is the direct esterification of the carboxylic acid with a suitable chloromethylating agent. Alternatively, an indirect two-step process can be employed where the carboxylic acid is first converted to a more reactive species, such as an acid chloride or an anhydride, which is then reacted with a source of the chloromethyl group.
Classical and Modern Approaches to Esterification and Chloromethylation
The formation of the chloromethyl ester bond is a pivotal transformation in the synthesis of the target compound. Both classical and modern synthetic methods can be effectively employed.
Direct Esterification Protocols and Reagent Selection
Direct esterification of 4-(N,N-dipropylsulfamoyl)benzoic acid can be accomplished by reacting it with a chloromethylating agent in the presence of a base. A common reagent for this transformation is chloromethyl methyl ether (MOM-Cl). wikipedia.org The reaction is typically carried out in an inert solvent, such as toluene (B28343), with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid generated during the reaction. amazonaws.com
Another approach involves the use of chloromethyl chlorosulfate, which can generate the chloromethyl ester without the formation of the highly carcinogenic bis(chloromethyl) ether byproduct. phasetransfercatalysis.com Phase-transfer catalysis (PTC) has also been shown to be an effective method for the synthesis of chloromethyl esters, offering advantages such as mild reaction conditions and the ability to use aqueous-organic solvent systems. phasetransfercatalysis.com
Indirect Routes via Activated Benzoic Acid Derivatives
An alternative to direct esterification is a two-step process involving the activation of the carboxylic acid. This is particularly useful if the direct esterification is sluggish or leads to side reactions.
Acid Chloride Formation: 4-(N,N-dipropylsulfamoyl)benzoic acid can be converted to its corresponding acid chloride, 4-(N,N-dipropylsulfamoyl)benzoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comchemguide.co.uk
Reaction with a Chloromethyl Source: The activated acid chloride can then be reacted with a suitable source of the chloromethyl group. For instance, reaction with paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride can yield the desired chloromethyl ester. This is a variation of the Blanc chloromethylation reaction. wikipedia.org
The synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid from salicylic (B10762653) acid and 4-chloromethyl benzoyl chloride in the presence of pyridine (B92270) highlights a similar transformation where an activated benzoyl chloride is used. nih.gov
Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Utilization
The efficiency and yield of the chloromethyl ester formation are highly dependent on the reaction conditions.
Temperature: The reaction temperature needs to be carefully controlled. While some reactions, like those involving highly reactive acid chlorides, can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. chemguide.co.uk However, excessive heat can lead to decomposition of the product or the formation of unwanted byproducts.
Solvent Effects: The choice of solvent is critical. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene are commonly used to avoid side reactions with the reactive intermediates. amazonaws.com The polarity of the solvent can also influence the reaction rate and solubility of the reactants.
Catalyst Utilization: In many chloromethylation and esterification reactions, catalysts play a crucial role. Lewis acids like zinc chloride (ZnCl₂) can activate the carbonyl group of formaldehyde (B43269) or its equivalents, facilitating the electrophilic attack. wikipedia.orgorganic-chemistry.orgresearchgate.net In phase-transfer catalyzed reactions, the choice of the phase-transfer catalyst and the solvent system is paramount for achieving high conversion.
Table 2: Reagents for the Synthesis of this compound
| Reagent | Method | Role | Advantages | Potential Issues |
| Chloromethyl methyl ether (MOM-Cl) | Direct Esterification | Chloromethylating agent | Readily available, efficient | Carcinogenic, moisture sensitive |
| Chloromethyl chlorosulfate | Direct Esterification | Chloromethylating agent | Avoids bis(chloromethyl) ether formation | Corrosive, requires careful handling |
| Thionyl chloride (SOCl₂) / Oxalyl chloride | Indirect (via Acid Chloride) | Activating agent for carboxylic acid | High reactivity of acid chloride intermediate | Generation of acidic byproducts |
| Paraformaldehyde / ZnCl₂ | Indirect (Blanc-type reaction) | Source of chloromethyl group and catalyst | Utilizes simple reagents | Potential for side reactions on the aromatic ring |
| Phase-Transfer Catalyst (e.g., TBAB) | Direct Esterification | Facilitates reaction between phases | Mild conditions, can use aqueous systems | Requires optimization of catalyst and conditions |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact. This involves the adoption of greener solvents, improving reaction efficiency, and maximizing the incorporation of starting materials into the final product.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative reaction media or solvent-free conditions.
Aqueous Phase Synthesis of the Carboxylic Acid Intermediate:
A significant green advancement is the synthesis of the precursor, 4-(N,N-dipropylsulfamoyl)benzoic acid (Probenecid), in an aqueous phase. This method avoids the use of toxic organic solvents, which are common in conventional routes. google.com The process typically starts with p-aminobenzoic acid, which undergoes diazotization and a subsequent sulfonating chlorinating reaction in water to form p-carboxylphenylsulphonyl chloride. google.com This intermediate is then reacted with dipropylamine (B117675) in water. The final product, Probenecid, can be precipitated by acidifying the solution with hydrochloric acid and then purified. google.comnewdrugapprovals.org This "synthesis in water" technology not only circumvents the need for organic solvents but also simplifies the reaction pathway and can reduce the generation of by-products. google.com
Microwave-Assisted Esterification:
For the final esterification step to produce this compound, microwave-assisted synthesis presents a compelling reduced-solvent methodology. This technique can significantly accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. A relevant example is the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, where salicylic acid and 4-chloromethyl benzoyl chloride are reacted under microwave irradiation for just a few minutes in the presence of a catalytic amount of pyridine and a small amount of acetone (B3395972) to form a wet mass. nih.gov A similar approach could be adapted for the esterification of 4-(N,N-dipropylsulfamoyl)benzoic acid with a suitable chloromethylating agent, drastically reducing the need for bulk solvents.
| Reaction Step | Conventional Method Solvent | Green Alternative | Key Advantages |
| Synthesis of 4-(N,N-dipropylsulfamoyl)benzoic acid | Organic Solvents (e.g., Toluene) | Water | Avoids toxic solvents, simplifies process, reduces by-products. google.com |
| Esterification to Chloromethyl ester | Dichloromethane, THF | Microwave irradiation with minimal solvent | Reduced reaction time, energy efficiency, lower solvent usage. nih.gov |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com
The synthesis of this compound can be conceptualized as a two-step process for the purpose of analyzing its atom economy.
Step 1: Synthesis of 4-(N,N-dipropylsulfamoyl)benzoic acid (Probenecid)
Step 2: Esterification to form this compound
A plausible reaction involves the sodium salt of the acid with bromochloromethane: C₁₃H₁₈NNaO₄S + CH₂BrCl → C₁₄H₂₀ClNO₄S + NaBr
Theoretical Atom Economy Calculation:
The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Reaction Step | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Theoretical Atom Economy (%) |
| Step 1 | C₇H₅ClO₄S + C₆H₁₅N | 220.64 + 101.19 = 321.83 | C₁₃H₁₉NO₄S | 285.36 | 88.7% |
| Step 2 | C₁₃H₁₈NNaO₄S + CH₂BrCl | 307.34 + 129.38 = 436.72 | C₁₄H₂₀ClNO₄S | 333.83 | 76.4% |
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
Effective purification is essential to ensure the quality and purity of the synthetic intermediates and the final this compound. The techniques employed are chosen based on the physical and chemical properties of the compounds.
Purification of the Intermediate - 4-(N,N-dipropylsulfamoyl)benzoic acid:
The crude Probenecid obtained from the aqueous synthesis is typically an acidic solid. A common and effective purification method involves the principle of acid-base extraction and precipitation. The crude product can be dissolved in a dilute alkaline solution, such as sodium hydroxide (B78521). newdrugapprovals.org This process converts the carboxylic acid into its water-soluble sodium salt, leaving behind non-acidic impurities. The solution can then be filtered to remove any insoluble matter. Subsequent acidification of the filtrate with an acid like hydrochloric acid to a pH of 2-3 causes the purified Probenecid to precipitate out of the solution. google.comnewdrugapprovals.org The solid is then collected by filtration, washed with water to remove residual salts, and dried. ijpsjournal.com Recrystallization from a suitable solvent like ethanol (B145695) is another common method to achieve high purity for sulfonamides. google.com
Purification of the Final Product - this compound:
As an ester, the target compound is likely to be less polar than its carboxylic acid precursor. This property makes it amenable to purification by silica (B1680970) gel column chromatography. sapub.org
Column Chromatography: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride, is used as the eluent. prepchem.com By gradually increasing the polarity of the eluent, the components of the crude mixture can be separated based on their differential adsorption to the silica gel. Fractions are collected and analyzed, for instance by Thin-Layer Chromatography (TLC), and those containing the pure product are combined and the solvent evaporated. prepchem.com
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent or solvent mixture can be an effective method for purification. The choice of solvent is critical; the compound should be soluble at high temperatures but sparingly soluble at low temperatures.
Liquid-Liquid Extraction: This technique can be used during the work-up procedure to separate the ester from water-soluble impurities. Since the ester is likely immiscible with water, it can be extracted into an organic solvent. researchgate.net
The progress of purification for both the intermediate and the final product can be monitored using techniques such as Thin-Layer Chromatography (TLC) and the purity of the final product confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. sapub.orgamazonaws.com
Chemical Reactivity, Reaction Mechanisms, and Transformational Chemistry
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group of Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate is an electrophilic center that readily undergoes nucleophilic substitution reactions. This reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition state of both S(_N)1 and S(_N)2 reactions. The benzylic position allows for the delocalization of charge in the transition state, which generally leads to faster reaction rates compared to simple alkyl halides. spcmc.ac.inaskiitians.comyoutube.com The reaction pathway, whether it proceeds via a concerted S(_N)2 mechanism or a stepwise S(_N)1 mechanism involving a carbocation intermediate, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. quora.comstackexchange.comreddit.comquora.com For primary benzylic halides like the chloromethyl group in the title compound, the S(_N)2 pathway is often favored, especially with strong nucleophiles in aprotic solvents. stackexchange.com
Oxygen-based nucleophiles, such as alcohols and carboxylates, can react with the chloromethyl group to form ethers and esters, respectively. The reaction with an alcohol (alkolysis) would yield an alkoxymethyl derivative, while reaction with a carboxylate salt would result in the formation of an acyloxymethyl ester. These reactions typically proceed via an S(_N)2 mechanism, where the oxygen nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The rate of these reactions is dependent on the nucleophilicity of the oxygen species and the steric hindrance around the reaction center.
Interactive Data Table: Representative Second-Order Rate Constants for S(_N)2 Reactions of Benzyl (B1604629) Chloride with Oxygen-Based Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| Acetate (B1210297) | Acetone (B3395972) | 25 | Data not available |
| Phenoxide | Methanol | 25 | Data not available |
| Methoxide | Methanol | 25 | Data not available |
Nitrogen-based nucleophiles, such as primary and secondary amines, are generally more reactive towards benzylic halides than oxygen nucleophiles due to their higher nucleophilicity. The reaction of the chloromethyl group with amines would lead to the formation of the corresponding aminomethyl derivatives. For instance, reaction with a primary amine would yield a secondary amine, and this product could potentially react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.com To avoid over-alkylation, a large excess of the amine is often used. youtube.com
The azide (B81097) ion (N₃⁻) is also a potent nucleophile that reacts readily with benzylic halides to form azidomethyl compounds. These can be subsequently reduced to primary amines. The reaction with nitrogen nucleophiles is a classic example of an S(_N)2 displacement. youtube.com
Interactive Data Table: Representative Second-Order Rate Constants for S(_N)2 Reactions of Benzyl Chloride with Nitrogen-Based Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| Ammonia (B1221849) | Liquid NH₃ | 25 | Data not available |
| Benzylamine | - | - | ~1000x more reactive than ammonia youtube.com |
| Azide | Acetone | 23 | Data not available |
Sulfur-based nucleophiles, such as thiolates (RS⁻), are excellent nucleophiles and react rapidly with the chloromethyl group to form thioethers. chemtube3d.comchemtube3d.com The high polarizability and relatively low solvation of sulfur nucleophiles contribute to their enhanced reactivity in S(_N)2 reactions.
Carbon-based nucleophiles, such as cyanide ions (CN⁻) or enolates, can also displace the chloride to form new carbon-carbon bonds. The reaction with cyanide, for example, would introduce a nitrile group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The π-framework of the benzene ring in benzylic systems stabilizes the transition state of S(_N)2 reactions, leading to enhanced reaction rates. chemtube3d.comchemtube3d.com
Interactive Data Table: Representative Second-Order Rate Constants for S(_N)2 Reactions of Benzyl Chloride with Sulfur and Carbon-Based Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| Thiophenoxide | Methanol | 25 | Data not available |
| Cyanide | Acetone | 25 | Data not available |
| Iodide | Acetone | 23 | ~1.5 x 10⁻³ nih.govacs.org |
Note: A rate constant for the reaction of benzyl chloride with potassium iodide in acetone is available and included as a representative example of a soft, polarizable nucleophile. nih.govacs.org
Hydrolytic Stability and Ester Cleavage Mechanisms
The ester functionality in this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield the corresponding carboxylic acid and chloromethanol. The latter is unstable and would likely decompose. The rate of this hydrolysis is significantly influenced by the pH of the medium and can also be catalyzed by enzymes.
The hydrolysis of esters can proceed through different mechanisms depending on the pH. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In neutral to alkaline conditions, direct nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon occurs. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed or neutral hydrolysis because the hydroxide ion is a much stronger nucleophile than water.
Studies on the hydrolysis of various esters have shown a clear dependence of the hydrolysis rate on pH. For instance, the hydrolysis of benzoate (B1203000) esters is subject to both acid and base catalysis. The presence of the electron-withdrawing sulfamoyl group in the para position of the benzoate ring in the title compound would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis, especially under neutral or basic conditions.
Interactive Data Table: Representative Hydrolysis Half-lives of Benzoate Esters in Biological Media (pH ~7.4)
| Compound | Biological Matrix | Temperature (°C) | Half-life (t₁/₂) (minutes) |
| Methyl benzoate | Rat Plasma | 37 | 36 tandfonline.com |
| Ethyl benzoate | Rat Plasma | 37 | 17 tandfonline.com |
| Methyl benzoate | Rat Liver Microsomes | 37 | 15 tandfonline.com |
| Ethyl benzoate | Rat Liver Microsomes | 37 | 12 tandfonline.com |
Note: This data for simple benzoate esters illustrates the relative stability in biological environments, which are rich in esterases.
In biological systems, the hydrolysis of esters is often catalyzed by enzymes known as esterases or hydrolases. Carboxylesterases (CES) are a major class of enzymes found in various tissues, particularly the liver, that are responsible for the metabolism of a wide range of ester-containing compounds, including many drugs. researchgate.netwikipedia.orgtaylorandfrancis.com
In vitro studies using liver microsomes or plasma are common methods to investigate the enzymatic hydrolysis of esters. researchgate.netnih.gov These studies can provide valuable information on the metabolic stability of a compound and the enzymes involved in its cleavage. The rate of enzymatic hydrolysis is dependent on the structure of the ester, with factors such as steric hindrance and electronic effects influencing the affinity of the substrate for the enzyme's active site. For example, studies on benzoate esters have been conducted with carboxypeptidase A. cdnsciencepub.com Research on homologous esters has shown that their stability in plasma and liver microsomes is dependent on carboxylesterase activity. tandfonline.com
The enzymatic cleavage of this compound in vitro would likely proceed via a mechanism typical for serine hydrolases, involving the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the carboxylic acid product. The rate of this process can be described by Michaelis-Menten kinetics, characterized by the parameters K(_m) (Michaelis constant) and V(_max) (maximum reaction rate).
Interactive Data Table: Representative Kinetic Parameters for Enzymatic Hydrolysis of Esters
| Enzyme | Substrate | K(_m) (mM) | k(_cat) (s⁻¹) | Source |
| Carboxypeptidase A | O-(p-Nitrobenzoyl)mandelic acid | Data not available | Data not available | cdnsciencepub.com |
| Carboxylesterase | Various benzoate esters | Data not available | Data not available | acs.org |
Note: While specific K(_m) and k(_cat) values for the title compound are not available, the table indicates the types of enzymes and substrates for which such data is typically determined.
Chemical Modifications and Derivatization of the Sulfamoyl Moiety
The sulfamoyl group, -SO₂N(n-Pr)₂, is a robust and generally unreactive functional group, in part because it is a tertiary sulfonamide. wikipedia.org Its modification typically requires specific and often forcing reaction conditions to achieve cleavage or transformation.
The nitrogen atom in this compound is tertiary, meaning it is bonded to the sulfonyl group and two propyl groups, and crucially, lacks a hydrogen atom. This structural feature renders it unreactive towards standard N-alkylation and N-acylation reactions. These reactions require the presence of an acidic N-H proton that can be removed by a base to generate a nucleophilic sulfonamide anion, which then attacks an electrophilic alkylating or acylating agent. researchgate.netresearchgate.netresearchgate.net
In contrast, primary and secondary sulfonamides, which possess one or two N-H bonds respectively, readily undergo these transformations. For example, a secondary sulfonamide can be deprotonated with a base like sodium hydride (NaH) and subsequently reacted with an alkyl halide or an acyl chloride. researchgate.netgoogle.com The absence of this reactive site in this compound makes its sulfamoyl nitrogen inert to such modifications.
| Sulfonamide Type | Structure (R-SO₂-NR'R") | N-H Bonds Present | Reactivity with Alkyl/Acyl Halides | Example Reaction |
|---|---|---|---|---|
| Primary | R-SO₂-NH₂ | Two | Can be di-alkylated or di-acylated under basic conditions. | R-SO₂-NH₂ + 2 R'-X + 2 Base → R-SO₂-NR'₂ + 2 Base·HX |
| Secondary | R-SO₂-NHR' | One | Can be mono-alkylated or mono-acylated under basic conditions. | R-SO₂-NHR' + R"-X + Base → R-SO₂-NR'R" + Base·HX |
| Tertiary (e.g., the title compound) | R-SO₂-NR'R" | Zero | Inert to N-alkylation and N-acylation at the nitrogen center. | No Reaction |
While the nitrogen atom is unreactive, the entire sulfamoyl moiety can be transformed through reactions that cleave the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds. Such transformations are valuable in medicinal chemistry and late-stage functionalization, converting the typically stable sulfonamide into a more versatile synthetic handle. chemrxiv.org
A key strategy involves the reductive cleavage of the N-S bond. Mild and general methods have been developed to break this bond, generating a sulfinate and an amine. researchgate.net These intermediates can then be trapped or further functionalized in-situ. For instance, the resulting sulfinate can react with electrophiles to form sulfones or other S(VI) functional groups, while the liberated amine can be functionalized after an intermediate imine is cleaved. chemrxiv.org Although much of the development has focused on secondary sulfonamides where the N-H bond plays a role in the mechanism, similar principles of reductive cleavage can be applied to tertiary sulfonamides under appropriate conditions, such as using strong reducing agents or photocatalytic methods.
| Reaction Type | Reagents/Conditions | Intermediate(s) | Final Product(s) | Reference |
|---|---|---|---|---|
| Reductive N-S Cleavage | Photocatalysis, strong reducing agents (e.g., SmI₂) | Sulfinate anion (Ar-SO₂⁻), Di-n-propylamine | Sulfones (via reaction with electrophiles), modified amines | chemrxiv.orgresearchgate.net |
| C-S Bond Cleavage (Desulfonylation) | Harsh reductive conditions (e.g., Raney Nickel) or specific directing groups | Aryl radical/anion | Corresponding arene (desulfonylated product) | N/A |
Electrophilic and Radical Reactions Involving the Aromatic Ring
The reactivity of the benzene ring in this compound is strongly influenced by its two substituents: the 4-(N,N-dipropylsulfamoyl) group and the 1-(chloromethyl)ester group. Both are electron-withdrawing groups, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). youtube.comlibretexts.org
The sulfamoyl group (-SO₂NR₂) is a powerful deactivating group due to the strong inductive effect of the electronegative oxygen and nitrogen atoms attached to the sulfur. The ester group (-COOCH₂Cl) is also deactivating through both inductive and resonance effects, withdrawing electron density from the ring. Both groups act as meta-directors for incoming electrophiles. libretexts.orgreddit.com Given their para relationship on the ring, any potential EAS reaction would be directed to the positions meta to both substituents (positions 2 and 6 relative to the ester). However, the profound deactivation of the ring means that forcing conditions (high temperatures, strong Lewis acids) would be required for reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, likely resulting in low yields or decomposition. masterorganicchemistry.comwikipedia.org
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -COOCH₂Cl | 1 | -I, -R (Electron Withdrawing) | Strongly Deactivating | Meta |
| -SO₂N(n-Pr)₂ | 4 | -I (Strongly Electron Withdrawing) | Strongly Deactivating | Meta |
While electrophilic substitution is disfavored, the molecule possesses sites amenable to radical reactions. The chloromethyl group (-CH₂Cl) is a potential site for radical chemistry. The carbon-chlorine bond can be cleaved homolytically by radical initiators (e.g., AIBN) or photolysis to generate a benzylic radical. uchicago.edu This reactive intermediate could then participate in various radical processes, such as reduction (hydrogen atom abstraction) or coupling reactions.
Thermal and Photochemical Decomposition Pathways
The stability of this compound under thermal and photochemical stress is limited by the inherent reactivity of its functional groups.
Thermal Decomposition: Thermolysis, or decomposition induced by heat, involves the cleavage of the weakest chemical bonds in the molecule. wikipedia.org In this compound, several bonds are potential points of failure at elevated temperatures. The C-Cl bond in the chloromethyl group is relatively weak and could cleave to initiate decomposition. The ester linkage also presents multiple cleavage points (C-O, O-CH₂). Plausible decomposition pathways could include:
Loss of HCl and formaldehyde (B43269): The chloromethyl ester could decompose to yield the corresponding benzoic acid and other fragments.
Decarboxylation: At higher temperatures, the carboxylic acid intermediate could lose CO₂.
Cleavage of the Sulfamoyl Group: The C-S or S-N bonds could rupture under harsh thermal conditions, leading to the breakdown of the sulfonamide moiety. researchgate.net
Photochemical Decomposition: Aromatic sulfonamides are known to be photolabile, absorbing UV radiation which can lead to chemical reactions. researchgate.netbohrium.com The absorption of a photon can promote the molecule to an excited state, from which it can undergo various transformations. Potential photochemical pathways include:
Homolytic Cleavage: The energy from light absorption could be sufficient to break weak bonds. The C-S bond of the aromatic sulfonamide is a known site of photochemical cleavage, which would lead to an aryl radical and a sulfonyl radical. Similarly, the C-Cl bond could cleave, forming a benzylic radical and a chlorine radical. nih.gov
Photoisomerization: As seen with other sulfonamide-containing drugs like sulfamethoxazole, photoisomerization of the aromatic system or attached groups can occur. researchgate.netbohrium.com
Photo-hydrolysis: In the presence of water, the ester group could undergo hydrolysis upon irradiation.
The exact products of thermal and photochemical decomposition would depend heavily on the specific conditions (temperature, wavelength of light, solvent, presence of oxygen).
| Condition | Potential Reaction Pathway | Likely Initial Products |
|---|---|---|
| Thermal | Chloromethyl ester decomposition | 4-(N,N-dipropylsulfamoyl)benzoic acid, HCl, Formaldehyde |
| Decarboxylation | N,N-dipropylbenzenesulfonamide, CO₂ | |
| C-S Bond Cleavage | Benzenoid fragments, SO₂, Di-n-propylamine | |
| Photochemical | C-S Bond Homolysis | Aryl radical, N,N-dipropylsulfamoyl radical |
| C-Cl Bond Homolysis | Benzylic radical, Chlorine radical |
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound.
Expected HRMS Data: The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₄H₂₀ClNO₄S) would be calculated. An experimental HRMS measurement would be expected to be within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the elemental composition.
Fragment analysis through techniques like MS/MS would provide further structural corroboration. Key expected fragmentation patterns would include the loss of the chloromethyl group, cleavage of the ester bond, and fragmentation of the dipropylsulfamoyl moiety.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M-CH₂Cl]⁺ | --- | Loss of the chloromethyl group |
| [M-OCH₂Cl]⁺ | --- | Cleavage of the ester linkage |
| [M-N(CH₂CH₂CH₃)₂]⁺ | --- | Loss of the dipropylamino group |
Note: The m/z values are dependent on the specific isotopic composition and would be calculated based on the elemental formula of the fragment.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound in solution.
¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl group, and the N,N-dipropyl groups. The aromatic protons on the benzoate (B1203000) ring would likely appear as a set of doublets due to their para-substitution pattern. The chloromethyl protons would be a singlet in the downfield region. The propyl groups would exhibit a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and another triplet for the methylene group attached to the nitrogen.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the chloromethyl carbon, and the carbons of the dipropyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to ester) | 8.1 - 8.3 | d |
| Aromatic (ortho to sulfamoyl) | 7.9 - 8.1 | d |
| -CH₂Cl | 5.8 - 6.0 | s |
| N-CH₂- | 3.1 - 3.3 | t |
| -CH₂- (middle) | 1.6 - 1.8 | sext |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 164 - 166 |
| Aromatic (C-ester) | 133 - 135 |
| Aromatic (C-sulfamoyl) | 145 - 147 |
| Aromatic (CH) | 128 - 131 |
| -CH₂Cl | 45 - 47 |
| N-CH₂- | 50 - 52 |
| -CH₂- (middle) | 21 - 23 |
Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, for example, within the propyl chains (methyl to the adjacent methylene, and that methylene to the N-attached methylene).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Dynamic NMR studies could provide insights into the rotational barriers around the N-S bond of the sulfamoyl group and the C-N bonds of the propyl groups. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which can be used to calculate the energy barriers for these conformational changes.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule. These techniques are complementary and can aid in structural confirmation.
The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester, the sulfonyl group, the C-Cl bond, and the aromatic ring.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopic Method |
|---|---|---|
| C=O Stretch (ester) | 1720 - 1740 | FTIR (strong), Raman (moderate) |
| SO₂ Asymmetric Stretch | 1340 - 1360 | FTIR (strong), Raman (weak) |
| SO₂ Symmetric Stretch | 1150 - 1170 | FTIR (strong), Raman (strong) |
| C-O Stretch (ester) | 1250 - 1280 | FTIR (strong), Raman (moderate) |
| C-Cl Stretch | 650 - 750 | FTIR (moderate), Raman (strong) |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR & Raman (variable) |
Studies of Intermolecular Interactions and Solid-State Polymorphism
The study of intermolecular interactions and solid-state polymorphism is fundamental to understanding the physicochemical properties of a compound in its solid state. For "this compound," these studies would provide insights into its crystal lattice energy, solubility, and stability. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state NMR spectroscopy would be employed to investigate these phenomena.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect to investigate. Different polymorphs of "this compound" could exhibit distinct melting points, dissolution rates, and bioavailability. The identification and characterization of potential polymorphs would be achieved by analyzing the compound under various crystallization conditions and characterizing the resulting solids using techniques like powder X-ray diffraction (PXRD) and infrared (IR) spectroscopy.
Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, govern the packing of molecules in the crystal lattice. For "this compound," the sulfamoyl group, the benzoate ester, and the chloromethyl group are all potential sites for significant intermolecular interactions. Detailed analysis of these interactions can be accomplished through computational modeling and advanced solid-state NMR techniques.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
In the event that "this compound" possesses a chiral center, X-ray crystallography of a suitable single crystal can be used to determine its absolute stereochemistry. This is of paramount importance in pharmaceutical sciences, where different enantiomers of a chiral drug can have vastly different pharmacological activities.
Furthermore, the crystallographic data would offer a detailed view of the crystal packing, revealing the intricate network of intermolecular interactions that hold the molecules together in the solid state. This information is invaluable for understanding the physical properties of the compound and for rational drug design.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.345 |
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS for Volatile Derivatives)
Advanced chromatographic techniques are indispensable for the separation, purification, and analysis of complex mixtures. For "this compound," these methods would be crucial for assessing its purity and for the separation of any potential stereoisomers or related substances.
Chiral High-Performance Liquid Chromatography (HPLC)
If "this compound" is a chiral compound, the separation of its enantiomers would be essential. Chiral HPLC is a powerful technique for achieving this separation. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and, consequently, their separation. The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While "this compound" itself may not be sufficiently volatile for direct GC analysis, it could be derivatized to produce more volatile compounds. For instance, hydrolysis of the ester and subsequent derivatization of the resulting carboxylic acid and alcohol could yield products amenable to GC-MS analysis. This technique combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile impurities or degradation products.
Illustrative Chromatographic Conditions for the Analysis of a Related Compound
| Parameter | Illustrative Condition |
|---|---|
| Technique | Chiral HPLC |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane (B92381):Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.govepstem.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
Illustrative Data Table for Optimized Geometry Parameters (Hypothetical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | 1.78 | ||
| S-O | 1.45 | O-S-O: 120.5 | |
| C-N | 1.47 | C-N-C: 118.2 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying likely sites for nucleophilic and electrophilic attack.
Illustrative FMO Data Table (Hypothetical)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Primarily localized on the sulfamoyl group and benzene (B151609) ring |
| LUMO | -1.2 | Distributed over the chloromethyl and benzoate (B1203000) moieties |
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, red areas would signify electron-rich regions (e.g., around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack. Blue areas would indicate electron-deficient regions (e.g., around the chloromethyl group), which are prone to nucleophilic attack. This analysis provides a visual representation of where the molecule is most likely to interact with other charged species. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects
While quantum mechanics calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvents. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of time steps. This would reveal the molecule's preferred conformations in solution, the flexibility of its various parts (like the dipropyl groups), and how solvent molecules arrange themselves around it.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, mapping out the energy changes as reactants are converted into products. For a potential reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group, researchers would model the reaction pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate.
In Silico Prediction of Potential Interactions with Biomolecular Targets (Purely theoretical docking, without implying biological activity or efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biomolecule like a protein. nih.govnih.gov In a purely theoretical study, this compound could be docked into the active site of various enzymes or receptors. researchgate.netresearchgate.net The docking software would calculate a binding affinity score, indicating the strength of the interaction. This in silico approach can help to hypothesize potential, purely theoretical interactions without making any claims about the compound's biological activity or effectiveness. nih.govresearchgate.net
Illustrative Molecular Docking Results Table (Hypothetical)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase X | -8.2 | H-bond with SER24, Pi-Alkyl with PHE89 |
| Carbonic Anhydrase Y | -7.5 | Hydrophobic interactions with VAL121, LEU198 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound Remain Largely Unexplored
As of late 2025, a thorough review of scientific literature reveals a notable absence of specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused on this compound. While the broader field of QSRR, which seeks to correlate the chemical structure of compounds with their reactivity, is well-established, dedicated research on this particular sulfamoylbenzoate derivative appears to be limited or not publicly available.
QSRR models are powerful computational tools used in chemistry to predict the reactivity of molecules based on their structural and physicochemical properties. chemrxiv.org These studies are instrumental in understanding reaction mechanisms, predicting reaction rates, and designing novel compounds with desired reactivity profiles. The methodology often involves developing mathematical relationships between calculated molecular descriptors and experimentally determined reactivity data. researchgate.netbrieflands.com
General QSRR studies have been conducted on various classes of organic compounds, including benzoic acid derivatives and other molecules containing sulfamoyl groups. researchgate.netnih.gov These studies typically employ a range of molecular descriptors, such as electronic parameters (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and transport properties (e.g., logP), to build predictive models. researchgate.net
However, the application of these specific computational analyses to this compound has not been documented in available research. Consequently, there are no published detailed research findings, data tables, or predictive models that specifically describe the quantitative relationship between the molecular structure of this compound and its chemical reactivity. Such studies would be valuable for elucidating its reaction kinetics, potential degradation pathways, and for the rational design of related compounds with tailored reactivity. The absence of this specific research highlights a potential area for future investigation in the field of computational and theoretical chemistry.
Potential Research Applications and Utility in Chemical Science
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The compound's structure is primed for use as a synthetic intermediate. It possesses two primary reactive sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the ester linkage, which can be hydrolyzed or transesterified. This dual reactivity allows for the sequential or selective introduction of different molecular fragments.
Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate serves as a valuable building block for constructing more elaborate molecular architectures. The probenecid-like sulfamoylbenzoate portion can be used to introduce a structural motif known to interact with biological targets, such as organic anion transporters (OATs). wikipedia.orgnih.gov The chloromethyl group acts as a handle for further chemical elaboration. For instance, it can be reacted with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to append other molecular fragments. This strategy is analogous to the use of related compounds like 4-(chloromethyl)benzoyl chloride in the synthesis of pharmaceuticals, including the anticancer agent imatinib. sigmaaldrich.com By leveraging this reactivity, chemists can synthesize complex molecules and analogues of natural products, embedding the distinct physicochemical properties of the dipropylsulfamoylbenzoate group.
The chloromethyl group is a well-established initiator for certain types of controlled polymerization reactions. Specifically, compounds containing a benzylic chloride, such as that in this compound, can initiate atom transfer radical polymerization (ATRP). sigmaaldrich.comchemicalbook.com This allows for the growth of polymer chains from the core molecule. By anchoring the compound to a surface or using it as a free initiator, it is possible to synthesize polymers and advanced materials that incorporate the N,N-dipropylsulfamoylbenzoate moiety. Such materials could have applications as specialty coatings, functionalized resins for chromatography, or materials with specific drug-binding or ion-transport properties, leveraging the known interactions of the probenecid (B1678239) structure.
Development of Chemical Probes and Tags for Mechanistic Studies (e.g., Affinity Labels)
A chemical probe is a small molecule used to study biological systems. nih.gov this compound has significant potential for development as a chemical probe, particularly as an affinity label or covalent probe. The N,N-dipropylsulfamoylbenzoate portion of the molecule can act as a recognition element, directing the compound to specific protein binding sites, particularly those that recognize probenecid, such as renal transporters. pubcompare.ai
Once localized at the target site, the electrophilic chloromethyl group can act as a reactive "warhead." It can form a stable, covalent bond with nearby nucleophilic amino acid residues on the protein target, such as cysteine, histidine, or lysine. This irreversible binding allows researchers to:
Identify the specific protein target of a drug or molecule.
Map the binding site or active site of a protein.
Permanently block the function of a protein to study its biological role.
This approach transforms a molecule with reversible binding properties (the probenecid core) into an irreversible tool for mechanistic studies.
Utilization in Enzyme Mechanism Studies
In the context of enzymology, this compound can be employed as a tool to investigate enzyme mechanisms, primarily as a potential inhibitor. The compound's design makes it a candidate for a mechanism-based inactivator or an irreversible covalent inhibitor.
The probenecid-like scaffold provides the initial binding affinity and selectivity for a target enzyme. If the enzyme's active site contains a suitably positioned nucleophilic residue, the chloromethyl group can undergo a reaction to form a covalent adduct, leading to irreversible inhibition. By studying the kinetics of this inhibition and identifying the site of modification (e.g., through mass spectrometry-based proteomics), researchers can gain valuable insights into the enzyme's catalytic mechanism and the structure of its active site. Furthermore, the ester portion of the molecule could potentially be recognized and cleaved by esterase or lipase (B570770) enzymes, making it a potential substrate for in vitro enzymatic assays to screen for enzyme activity or to study reaction pathways.
Application in Method Development for New Chemical Transformations
The development of new synthetic methods is a cornerstone of chemical science. Compounds with multiple, distinct functional groups are excellent substrates for testing the selectivity and scope of new chemical reactions. This compound features two key functional groups with different reactivities: an alkyl chloride (the chloromethyl group) and an ester.
This bifunctionality makes it an ideal test substrate for developing chemoselective reactions—transformations that modify one functional group while leaving the other intact. For example, a researcher developing a new cross-coupling reaction for alkyl chlorides could test it on this compound to see if the ester group survives the reaction conditions. Conversely, a new method for ester hydrolysis or amidation could be evaluated for its compatibility with the reactive chloromethyl group. The successful application of a new method to a molecule like this demonstrates its utility and robustness for use in more complex synthetic campaigns.
Table 1: Functional Groups and Potential Chemical Transformations
| Functional Group | Type | Potential Reactions |
|---|---|---|
| Chloromethyl (-CH₂Cl) | Alkyl Halide | Nucleophilic Substitution, Cross-Coupling, Radical Reactions, Polymerization Initiation (ATRP) |
| Ester (-COO-) | Carboxylic Acid Derivative | Hydrolysis, Transesterification, Amidation, Reduction |
| N,N-dipropylsulfamoyl | Sulfonamide | Generally stable, can direct molecular binding |
Table 2: Summary of Potential Research Applications
| Application Area | Specific Use | Rationale |
|---|---|---|
| Organic Synthesis | Building Block | Bifunctional nature allows for the construction of complex molecules. |
| Materials Science | Precursor/Initiator | Chloromethyl group can initiate ATRP to create functional polymers. |
| Chemical Biology | Affinity Label | Probenecid core provides target recognition; chloromethyl group forms a covalent bond. |
| Enzymology | Covalent Inhibitor | Combines a recognition motif with a reactive electrophile to irreversibly inhibit enzymes. |
| Method Development | Test Substrate | Dual functionality is ideal for assessing the chemoselectivity of new reactions. |
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Pathways
The development of novel and sustainable synthetic routes for Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate is a primary area for future investigation. Traditional methods for the synthesis of similar compounds often involve multi-step processes with potentially hazardous reagents and significant waste generation. Future research is anticipated to focus on greener and more efficient synthetic strategies.
A plausible synthetic approach would involve the esterification of 4-(N,N-dipropylsulfamoyl)benzoic acid. This precursor, also known as Probenecid (B1678239), can be synthesized from p-toluenesulfonamide (B41071) through oxidation to p-carboxyphenylsulfonylamine, followed by alkylation with bromopropane and subsequent acidification. The final step to obtain the target compound would be the chloromethylation of the carboxylic acid.
Modern synthetic methodologies that could be explored include:
Catalytic Esterification: The use of solid acid catalysts or enzyme-based catalysis could offer a more environmentally benign alternative to traditional acid-catalyzed esterification. These methods often proceed under milder conditions and can lead to higher selectivity and easier product purification.
One-Pot Syntheses: Designing a one-pot reaction where the formation of the 4-(N,N-dipropylsulfamoyl)benzoic acid and its subsequent chloromethylation occur in a single reaction vessel would significantly improve efficiency by reducing the number of isolation and purification steps.
Use of Greener Solvents: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems would greatly enhance the sustainability of the synthesis. For instance, the use of acetonitrile (B52724) as a greener solvent has been explored for Steglich esterification, a method that could be adapted for this synthesis. rsc.org
A key challenge in developing these new pathways will be to achieve high yields and purity while maintaining the integrity of the reactive chloromethyl group.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Esterification | Milder reaction conditions, higher selectivity, reusable catalysts. | Catalyst deactivation, substrate compatibility. |
| One-Pot Synthesis | Reduced reaction time, less waste, improved atom economy. | Compatibility of reagents and reaction conditions for multiple steps. |
| Greener Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, potential for different reaction kinetics. |
In-depth Investigations into Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation. The esterification of a carboxylic acid with a chloromethyl group can proceed through several pathways, and the specific mechanism will depend on the chosen reagents and conditions.
For instance, the Fischer-Speier esterification, a common method for producing esters, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. youtube.commasterorganicchemistry.comyoutube.com In the context of forming a chloromethyl ester, a variation of this mechanism would be at play. The reaction likely proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. byjus.com
The Blanc chloromethylation reaction, which involves the reaction of an aromatic ring with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride, provides insights into the introduction of a chloromethyl group. libretexts.orgalfa-chemistry.comwikipedia.org The mechanism involves the formation of an electrophilic species from formaldehyde that attacks the aromatic ring. libretexts.orgalfa-chemistry.com While this reaction is for aromatic C-H chloromethylation, the underlying principles of generating a reactive chloromethylating agent could be relevant.
Future mechanistic studies could employ a combination of experimental techniques and computational modeling to:
Identify and characterize reaction intermediates: Techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor the reaction progress and identify transient species.
Determine the rate-determining step: Kinetic studies can help to elucidate the slowest step in the reaction sequence, providing valuable information for process optimization.
Elucidate the role of catalysts: Understanding how a catalyst interacts with the reactants and influences the reaction pathway is essential for designing more efficient catalytic systems.
A significant challenge will be the isolation and characterization of potentially unstable intermediates, which may require specialized analytical techniques.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing. Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. polimi.itnih.gov
The synthesis of esters and other functionalized molecules has been successfully demonstrated using flow chemistry. mdpi.comyoutube.comamanote.com For the synthesis of the target compound, a multi-step flow process could be envisioned, where the formation of the sulfamoylbenzoic acid and its subsequent esterification are performed in sequential reactors without the need for intermediate purification. This "telescoped" approach can significantly reduce production time and waste. nih.gov
Automated synthesis platforms can further enhance the efficiency of the synthesis by enabling high-throughput screening of reaction conditions and rapid optimization of the process. researchgate.net These platforms can be programmed to perform a large number of experiments in parallel, systematically varying parameters such as catalyst loading, temperature, and reagent concentrations. amanote.com This automated approach can accelerate the discovery of optimal synthetic conditions and facilitate the rapid production of derivatives for further studies. acs.orgbeilstein-journals.org
The primary challenges in integrating these technologies will be the development of robust and reliable flow reactors and automated systems that can handle the specific reagents and reaction conditions required for the synthesis. The potential for clogging of the narrow channels in flow reactors due to solid byproducts is a key consideration that needs to be addressed.
| Technology | Potential Benefits | Implementation Challenges |
| Flow Chemistry | Enhanced safety, improved yield and selectivity, easy scalability. | Reactor design, potential for clogging, precise control of flow rates. |
| Automated Synthesis | High-throughput screening, rapid process optimization, reduced manual labor. | Initial setup cost, programming complexity, handling of solids and viscous liquids. |
Advanced Computational Methods for Predictive Chemistry and Virtual Screening
Advanced computational methods are poised to play a significant role in predicting the properties and reactivity of this compound and in identifying potential applications through virtual screening.
Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, geometry, and reactivity of the molecule. polimi.it These calculations can be used to:
Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of the compound and its derivatives. wikipedia.org
Calculate reaction energies and activation barriers to understand the feasibility of different synthetic pathways and to elucidate reaction mechanisms.
Investigate the conformational preferences of the molecule, which can influence its biological activity and physical properties.
Molecular docking and virtual screening can be employed to explore the potential interactions of this compound and its derivatives with biological targets. nih.govnih.govnih.gov Given that the sulfamoyl group is a common feature in many biologically active compounds, it is plausible that this molecule could exhibit interesting pharmacological properties. mdpi.comutrgv.edumdpi.com Virtual screening of large compound libraries against specific protein targets could identify potential therapeutic applications for this class of compounds.
The main challenges in this area are the accuracy of the computational models and the need for experimental validation of the predictions. While computational methods have become increasingly powerful, they are still approximations of reality, and their results must be interpreted with caution and confirmed through laboratory experiments.
Development of Novel Analytical Techniques for Characterization of its Derivatives
The development of novel and sensitive analytical techniques will be essential for the characterization of this compound and its derivatives. Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will undoubtedly be employed. utrgv.eduresearchgate.net
NMR Spectroscopy: Both ¹H and ¹³C NMR will be crucial for confirming the molecular structure and for assessing the purity of the synthesized compounds. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within the molecule.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecule. nih.gov
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. researchgate.netnih.gov
Future research may focus on the development of more specialized analytical methods, such as:
Chiral chromatography for the separation and analysis of enantiomers if chiral derivatives are synthesized.
Hyphenated techniques like LC-MS/MS for the sensitive detection and quantification of the compound and its metabolites in complex biological matrices.
A key challenge will be the development of analytical methods that are sensitive enough to detect and quantify low concentrations of the compound and its derivatives, particularly in biological or environmental samples.
| Analytical Technique | Information Provided | Potential Challenges |
| NMR Spectroscopy | Molecular structure, purity, connectivity. | Sensitivity for low concentration samples, complex spectra for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Ionization efficiency, interpretation of complex fragmentation patterns. |
| X-ray Crystallography | Three-dimensional molecular structure. | Growth of high-quality single crystals. |
Potential for Incorporation into Supramolecular Structures or Host-Guest Systems
The structural features of this compound suggest that it could be a valuable building block for the construction of supramolecular assemblies and host-guest systems. The sulfonamide group is known to participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for self-assembly. nih.govnih.gov The aromatic ring can engage in π-π stacking interactions, further stabilizing supramolecular structures.
Future research in this area could explore:
Self-assembly: Investigating the ability of the molecule and its derivatives to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles.
Host-guest chemistry: The benzoic acid moiety could act as a guest that binds to the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.gov This could be used to modify the solubility, stability, or reactivity of the compound. Conversely, derivatives of the molecule could be designed to act as hosts for smaller guest molecules.
Functional materials: The incorporation of this molecule into larger supramolecular structures could lead to the development of new materials with interesting properties, such as stimuli-responsive gels or sensors.
The main challenge will be to gain a detailed understanding of the non-covalent interactions that govern the formation of these supramolecular systems. This will require a combination of experimental techniques, such as X-ray diffraction, NMR spectroscopy, and microscopy, as well as computational modeling.
Q & A
Q. What are the optimized synthetic routes for Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via esterification or coupling reactions. For example:
- Microwave-assisted synthesis : Reacting thiosugar derivatives with 4-(N,N-dipropylsulfamoyl)benzoic acid (Probenecid) using Cu(acac)₂ and Ag₂CO₃ catalysts under microwave irradiation (130°C, 15 min) yields 53% after silica gel chromatography (50% EtOAc/Pentane) .
- Metallaphotoredox catalysis : Alkenylation reactions with benzylic C–H bonds achieve 75% yield using petroleum ether/ethyl acetate for purification .
Key Variables : Temperature, catalyst loading (e.g., 5% Cu(acac)₂), and solvent systems significantly impact yield and purity.
Q. How is this compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.96–8.03 ppm for aromatic protons, 173.4 ppm for carbonyl carbons) confirm structural integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C34H54N2O4S: 587.3877; observed: 587.3855) .
- Chromatography : Use preparative TLC or HPLC (e.g., CHIRALCEL® OD-H column for enantiopurity analysis) .
Q. What are the stability and storage considerations for this compound?
Methodological Answer:
- Stability : The chloromethyl group is hydrolytically sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., dichloromethane) .
- Decomposition Risks : Avoid prolonged exposure to moisture or basic conditions, which may cleave the ester linkage .
Advanced Research Questions
Q. How can stereoselective reactions involving this compound be designed, and what catalysts are effective?
Methodological Answer:
- Stereocontrol : Use chiral catalysts (e.g., nickel complexes for hydroalkylation) to achieve >90% enantiomeric excess. For example, (S)-6-((R)-2-oxo-1-phenylpyrrolidin-3-yl) derivatives show 93% ee via HPLC .
- Mechanistic Insights : Radical intermediates in metallaphotoredox systems (e.g., Cu/Ag) enable benzylic C–H functionalization .
Q. How do contradictory data on reaction yields arise, and how can they be resolved?
Methodological Answer:
- Yield Discrepancies : Compare protocols: Microwave synthesis (53% ) vs. photoredox (75% ). Differences stem from reaction time, energy input, and catalyst efficiency.
- Resolution Strategies :
- Conduct kinetic studies to identify rate-limiting steps.
- Optimize ligand-catalyst pairs (e.g., Cu(acac)₂ vs. Ag₂CO₃) .
- Use DoE (Design of Experiments) to map parameter interactions (temperature, solvent polarity).
Q. What role does this compound play in synthesizing macrocyclic or bioactive molecules?
Methodological Answer:
- Macrocyclic Synthesis : Acts as a sulfamoyl-containing building block. For example, it forms sulfur-based macrocycles like 3-(4-cyano-3-(phenylthio)phenoxy)propyl derivatives via C–H activation .
- Medicinal Applications : The dipropylsulfamoyl group mimics pharmacophores in sphingolipid analogs (e.g., sphingosine-1-phosphate receptor agonists) .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for ester hydrolysis or sulfamoyl group interactions.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes in agrochemical design) .
- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
